
Cimiracemoside G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cimiracemoside G is a cycloartane triterpene glycoside isolated from the rhizomes of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of triterpenoid saponins known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cimiracemoside G typically involves extraction from the rhizomes of Cimicifuga foetida. The process includes:
Extraction: The dried rhizomes are extracted using solvents such as methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: Further purification is achieved through recrystallization or preparative HPLC.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .
化学反応の分析
Types of Reactions: Cimiracemoside G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding aglycones and sugar moieties.
Acetylation: Introduction of acetyl groups to hydroxyl functionalities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or specific glycosidases.
Acetylation: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Various oxidized derivatives.
Hydrolysis: Aglycones and sugars.
Acetylation: Acetylated derivatives.
科学的研究の応用
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in modulating biological pathways, including the Wnt signaling pathway.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in developing natural health products and supplements
作用機序
類似化合物との比較
Cimiracemoside G is unique among cycloartane triterpenes due to its specific glycosidic structure. Similar compounds include:
- Cimiracemoside D
- Cimiracemoside E
- Cimilactone E
- Cimilactone F
特性
CAS番号 |
289632-43-5 |
|---|---|
分子式 |
C37H56O11 |
分子量 |
676.8 g/mol |
IUPAC名 |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19-,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 |
InChIキー |
IHMRHYCBRKQAFU-LVQFCLPFSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O |
正規SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



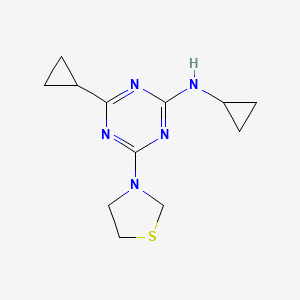

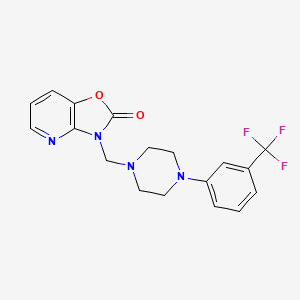
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
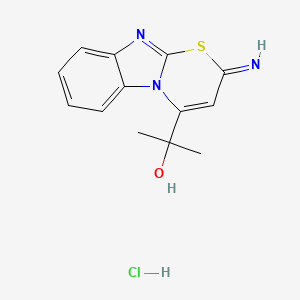
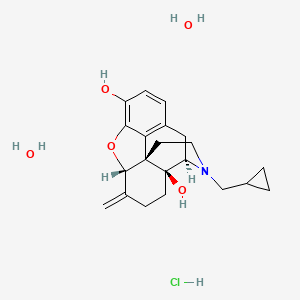

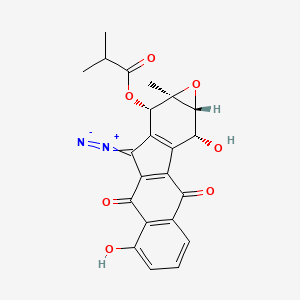
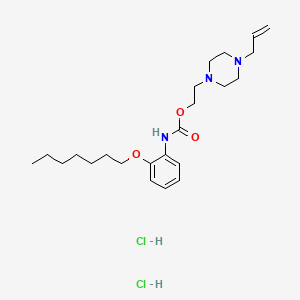

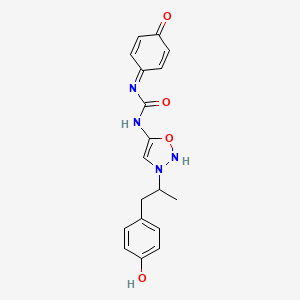
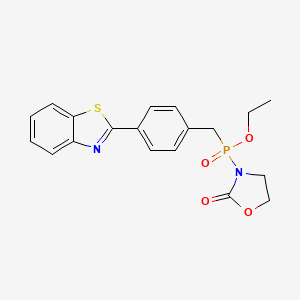
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
